molecular formula C18H17F2N3O2 B1192104 AGPS-IN-2i

AGPS-IN-2i

Katalognummer: B1192104
Molekulargewicht: 345.3498
InChI-Schlüssel: VDLFVZUKOKPJRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AGPS-IN-2i (Chemical Name: 3-(2,6-Difluorophenyl)-N-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methyl)butanamide) is a potent and selective inhibitor of alkylglycerone phosphate synthase (AGPS), a key enzyme in the ether lipid biosynthesis pathway. Its molecular formula is C₁₈H₁₇F₂N₃O₂, with a molecular weight of 345.35 g/mol and CAS number 2316782-88-2 . This compound disrupts the incorporation of polyunsaturated fatty acids (PUFAs) into ether phospholipids, thereby altering lipid metabolism and sensitizing cancer cells to ferroptosis—a form of iron-dependent cell death .

Eigenschaften

Molekularformel

C18H17F2N3O2

Molekulargewicht

345.3498

IUPAC-Name

3-(2,6-Difluorophenyl)-N-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methyl)butanamide

InChI

InChI=1S/C18H17F2N3O2/c1-10(17-12(19)3-2-4-13(17)20)7-16(24)21-9-11-5-6-14-15(8-11)23-18(25)22-14/h2-6,8,10H,7,9H2,1H3,(H,21,24)(H2,22,23,25)

InChI-Schlüssel

VDLFVZUKOKPJRH-UHFFFAOYSA-N

SMILES

CC(C1=C(F)C=CC=C1F)CC(NCC2=CC=C(C(N3)=C2)NC3=O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AGPS-IN-2i;  AGPS IN 2i;  AGPSIN2i;  AGPS inhibitor 2i

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action :

  • AGPS-IN-2i inhibits AGPS, blocking the synthesis of ether-linked phospholipids such as plasmanyl-PE (phosphatidylethanolamine) and plasmanyl-PC (phosphatidylcholine) .
  • In lipid-starved cancer cells (e.g., A549, HeLa, Panc1), this compound prevents PUFA-containing ether lipid accumulation and redirects PUFAs toward diacyl phospholipid synthesis, which enhances ferroptosis resistance .
  • At concentrations of 50–150 µM, this compound modulates epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, Snail, MMP2) in PC-3 and MDA-MB-231 cancer cells, reducing cell migration and invasion .

Comparison with Similar Compounds

AGPS-IN-1

Structural and Functional Similarities :

  • AGPS-IN-1 (Compound 2i) is another AGPS inhibitor that reduces ether lipid levels and impairs cancer cell migration. Like this compound, it suppresses EMT in prostate (PC-3) and breast (MDA-MB-231) cancer models .

Key Differences :

  • Mechanistic Specificity : While both compounds target AGPS, this compound has been extensively studied in lipid-starved conditions, demonstrating unique effects on PUFA redistribution. This compound treatment increases diacyl-PE and diacyl-PC species, whereas AGPS-IN-1 lacks documented data on lipid subspecies modulation .
  • Dosage Range : this compound is effective at 50–150 µM in EMT and ferroptosis assays , while AGPS-IN-1’s optimal concentrations remain unspecified in available literature .

MMP-2/MMP-9-IN-1

Functional Overlap :

  • MMP-2/MMP-9-IN-1 is a collagenase inhibitor with anticancer properties. Though mechanistically distinct from this compound, it shares applications in cancer research, particularly in inhibiting tumor metastasis .

Divergences :

  • Target Specificity : MMP-2/MMP-9-IN-1 inhibits matrix metalloproteinases (MMP-9 and MMP-2), whereas this compound specifically targets lipid metabolism via AGPS .

Research Findings and Implications

  • CRISPR-Cas9 knockout of AGPS in A549 cells corroborates its role in ferroptosis sensitivity, with sgAGPS #4.1 cells showing complete resistance to RSL3-induced death .
  • Therapeutic Advantages : this compound’s dual action on lipid metabolism and EMT positions it as a multifaceted candidate for combination therapies, particularly in cancers with dysregulated lipid pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AGPS-IN-2i
Reactant of Route 2
AGPS-IN-2i

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.